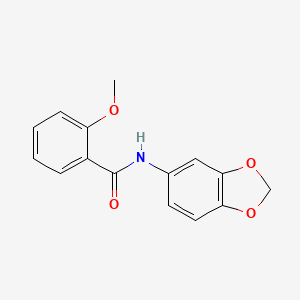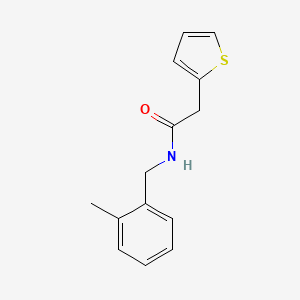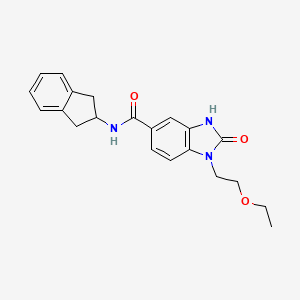![molecular formula C19H21ClN2O2 B5585621 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5585621.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1970s and has been used in scientific research studies due to its psychoactive properties. TFMPP has been found to have a wide range of effects on the central nervous system, including changes in mood, perception, and behavior.
作用機序
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. It has been found to have a higher affinity for the 5-HT2C receptor, which is thought to be responsible for its psychoactive effects. This compound has also been found to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood and behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
実験室実験の利点と制限
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has several advantages for use in scientific research studies. It is a well-characterized compound with known properties and mechanisms of action. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using this compound in experiments. Its psychoactive effects can make it difficult to control for confounding variables, and it may not be suitable for use in certain types of experiments.
将来の方向性
There are several areas of future research that could be explored using 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is investigating the potential therapeutic uses of this compound and other psychoactive compounds. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a treatment for mood disorders. Additionally, this compound could be used to investigate the role of serotonin receptors in the development of psychiatric disorders. Finally, this compound could be used in combination with other compounds to explore potential synergistic effects on the central nervous system.
合成法
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine is synthesized by reacting 1-(4-chloro-2-methylphenoxy)acetyl chloride with phenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chemical reactions and chromatography techniques to obtain the final product.
科学的研究の応用
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been used in scientific research studies to investigate the effects of psychoactive compounds on the central nervous system. It has been found to have a variety of effects on the brain, including changes in mood, perception, and behavior. This compound has been used in studies investigating the mechanisms of action of other psychoactive compounds, such as serotonin agonists and antagonists.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-13-16(20)7-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQPHHFUUTSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5585550.png)
![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B5585558.png)

![N~1~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~2~,N~2~-dimethylpentane-1,2-diamine](/img/structure/B5585589.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5585596.png)
![N-(4-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5585603.png)
![2-(1-azepanylcarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5585613.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5585615.png)
![6-(4-methylpyridin-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5585617.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5585622.png)
![N,N-dimethyl-2-{[(3-methyl-2-phenylbutanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5585624.png)
![N'-[4-(dimethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5585625.png)
